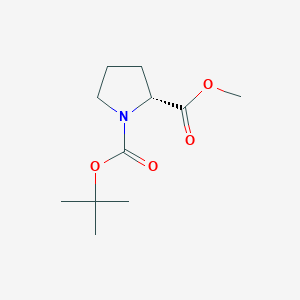

Boc-D-Pro-Ome

Übersicht

Beschreibung

Boc-D-Pro-Ome, also known as N-Boc-D-proline methyl ester, is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It has a molecular weight of 229.28 .

Synthesis Analysis

While specific synthesis methods for Boc-D-Pro-Ome were not found in the search results, a related compound, D-proline-incorporated wainunuamide, was synthesized using solution phase peptide technique with TBTU [O-(Benzotriazol-1-yl)-N,N,Nʹ,Nʹ-tetramethyluronium tetrafluoroborate] as the coupling reagent and triethylamine as the base .Molecular Structure Analysis

The molecular formula of Boc-D-Pro-Ome is C11H19NO4 . The InChI code is 1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m0/s1 .Physical And Chemical Properties Analysis

Boc-D-Pro-Ome has a boiling point of 288.6±33.0 °C and a density of 1.120±0.06 g/cm3 . It is stored at 2-8°C in a sealed, dry environment . It is soluble in DMSO .Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

This application falls under the field of Chemistry , specifically Nanobiotechnology and Peptide and Amyloid Research .

Summary of the Application

The self-assembly of peptides, including those like Boc-D-Pro-Ome, forming various micro to nanostructures has several applications in nanobiotechnology . These peptides can form structures like nano-rods, nano-tubes, nanofibrils, nanoribbons, nanospheres, and nanobelts .

Methods of Application or Experimental Procedures

The self-assembly of these peptides occurs through a 'bottom-up approach’ . This process involves various non-covalent interactions to build several secondary structures .

Results or Outcomes

These peptide assemblies have exciting applications in nanobiotechnology, material science, medicinal chemistry, drug-delivery, gene expression, ion channels, tissue engineering, biosensors, smart materials, and devices .

2. Anticancer Activity Studies

Specific Scientific Field

This application is in the field of Medicinal Chemistry and Cancer Research .

Summary of the Application

A cyclic octapeptide, D-proline-incorporated wainunuamide, was synthesized and characterized. It showed greater affinity for HPV18-2IOI receptor (HeLa cancer cell line) .

Methods of Application or Experimental Procedures

The cyclic octapeptide was synthesized by solution phase peptide technique using TBTU [O-(Benzotriazol-1-yl)-N,N,Nʹ,Nʹ-tetramethyluronium tetrafluoroborate] as the coupling reagent and triethylamine as the base .

Results or Outcomes

The synthesized cyclic octapeptide exhibited potent anticancer activity against HeLa cancer cells .

3. Total Syntheses of Cathepsin D Inhibitory Izenamides

Specific Scientific Field

This application is in the field of Medicinal Chemistry and Drug Synthesis .

Summary of the Application

The total syntheses of izenamides A, B, and C, which are depsipeptides inhibitor of cathepsin D, were accomplished . These compounds have potential therapeutic applications .

Methods of Application or Experimental Procedures

The synthesis involved the use of Boc-N Me-d-Phe-OMe 16 and TFA (Trifluoroacetic Acid) in a solution phase peptide technique .

Results or Outcomes

The synthesized izenamides A, B, and C showed inhibitory activity against cathepsin D . These results could have implications for the development of new drugs .

4. Supramolecular Helical Self-Assembly of Small Peptides

Specific Scientific Field

This application is in the field of Nanobiotechnology and Material Science .

Summary of the Application

The self-assembly of small peptides, including Boc-D-Pro-Ome, into various micro to nanostructures has several applications in nanobiotechnology .

Methods of Application or Experimental Procedures

The self-assembly of these peptides occurs through a 'bottom-up approach’ . This process involves various non-covalent interactions to build several secondary structures .

Results or Outcomes

These peptide assemblies have applications in nanobiotechnology, material science, medicinal chemistry, drug-delivery, gene expression, ion channels, tissue engineering, biosensors, smart materials, and devices .

5. Dual Protection of Amino Functions

Specific Scientific Field

This application is in the field of Organic Chemistry and Peptide Synthesis .

Summary of the Application

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis .

Methods of Application or Experimental Procedures

Traditional methods to remove the Boc group have disadvantages in terms of high acidity, the use of expensive reagents, excessive amounts of catalysts and harmful solvents as well as high temperatures .

Results or Outcomes

The development of new methods for the deprotection of the Boc group that overcome these disadvantages is an active area of research .

6. Fabrication of Artificial Nanomaterials

Specific Scientific Field

This application is in the field of Nanobiotechnology and Material Science .

Summary of the Application

Small peptide-based helical assemblies, like those formed by Boc-D-Pro-Ome, attract attention for fabricating various artificial nanomaterials .

Methods of Application or Experimental Procedures

The self-assembly of these peptides occurs through a 'bottom-up approach’ . This process involves various non-covalent interactions to build several secondary structures .

Results or Outcomes

These peptide assemblies have applications as drug delivery vehicles, as porous materials for N2 adsorption, and for nanomaterial fabrication .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R)-pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDGSSCWFMSRHN-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361581 | |

| Record name | Boc-D-Pro-Ome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-Pro-Ome | |

CAS RN |

73323-65-6 | |

| Record name | Boc-D-Pro-Ome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

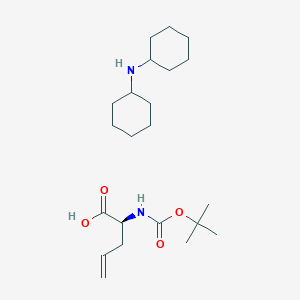

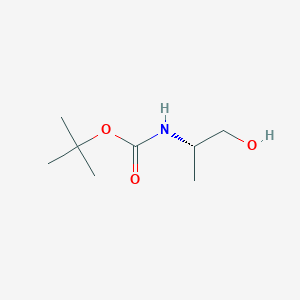

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

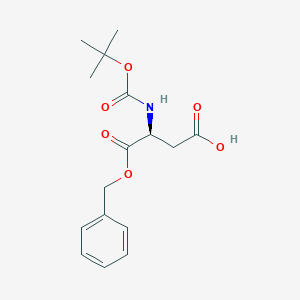

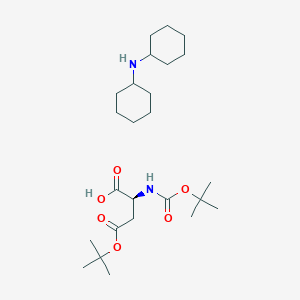

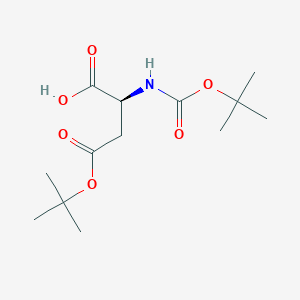

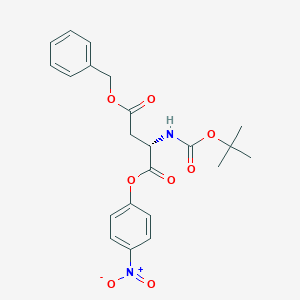

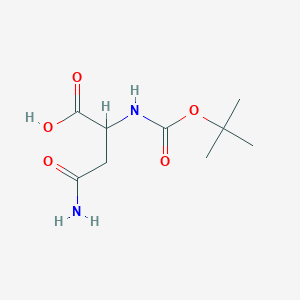

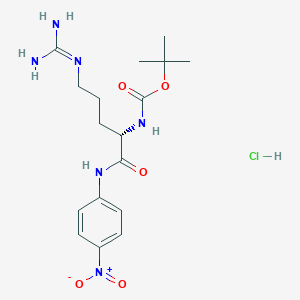

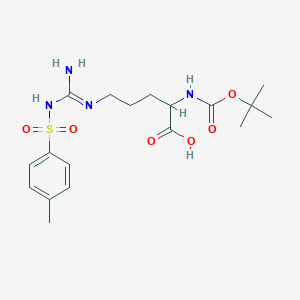

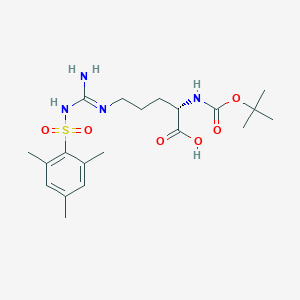

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

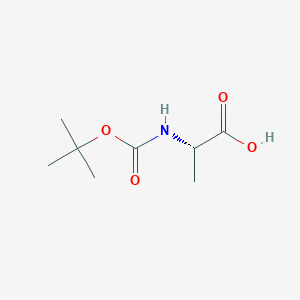

![Succinimido (S)-2-[(tert-butoxycarbonyl)amino]propionate](/img/structure/B558389.png)